Treprostinil Acyl-β-D-Glucuronide is a metabolite of treprostinil, a synthetic analog of prostacyclin. Treprostinil is primarily used for the treatment of pulmonary arterial hypertension, acting as a potent vasodilator that helps to improve exercise capacity and reduce symptoms associated with this condition. The acyl-β-D-glucuronide form represents a conjugated version of treprostinil, where the drug is chemically modified to enhance its pharmacokinetic properties and reduce toxicity.
Treprostinil is derived from prostacyclin, a naturally occurring compound in the body that plays a crucial role in vascular biology. The acyl-β-D-glucuronide form is produced through metabolic processes in the liver, where treprostinil undergoes glucuronidation, a common phase II metabolic reaction that increases water solubility and facilitates excretion.
Treprostinil Acyl-β-D-Glucuronide is classified as a pharmaceutical metabolite. It falls under the category of prostacyclin analogs and is recognized for its role in pharmacology related to cardiovascular health.
The synthesis of Treprostinil Acyl-β-D-Glucuronide involves the glucuronidation of treprostinil, typically catalyzed by UDP-glucuronosyltransferases in the liver. This biochemical reaction attaches a glucuronic acid moiety to treprostinil, enhancing its solubility and facilitating its elimination from the body.
The primary method for synthesizing Treprostinil Acyl-β-D-Glucuronide involves:
Treprostinil Acyl-β-D-Glucuronide has a complex molecular structure characterized by:
Treprostinil Acyl-β-D-Glucuronide participates in various chemical reactions, primarily involving hydrolysis and further conjugation reactions.
The mechanism of action for Treprostinil Acyl-β-D-Glucuronide involves its conversion back into treprostinil upon hydrolysis. Once active, treprostinil exerts its effects by binding to specific receptors:
The activation of these receptors results in significant cardiovascular effects, including reduced blood pressure and improved blood flow.
Treprostinil Acyl-β-D-Glucuronide has significant applications in pharmacology:
The understanding of this compound's properties and mechanisms continues to inform therapeutic strategies aimed at managing cardiovascular diseases effectively.
Treprostinil acyl-β-D-glucuronide (molecular formula: C₂₉H₄₂O₁₁, molecular weight: 566.6 g/mol) is formed via covalent linkage of β-D-glucuronic acid to treprostinil’s carboxylic acid group through an ester bond (acyl migration). This conjugation is mediated primarily by hepatic UDP-glucuronosyltransferase (UGT) enzymes UGT1A3 and UGT2B7 [1]. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in characterizing its degradation pathways and isomerization kinetics. The anomeric proton signal (δ 5.6–6.0 ppm) in ¹H-NMR spectra confirms the β-configuration, while acyl migration products (2-, 3-, and 4-positional isomers) exhibit distinct chemical shifts between δ 5.3–5.5 ppm [3] [1]. These isomers form under physiological conditions via intramolecular transesterification, influencing the compound’s reactivity.
Mass spectrometry reveals a characteristic [M-H]⁻ ion at m/z 565.6, with fragmentation patterns showing losses of 176 Da (glucuronic acid moiety) and 390 Da (treprostinil aglycone), confirming the conjugate structure [1] [4]. X-ray crystallography data, though limited for this labile metabolite, indicates that the glucuronide moiety adopts a ⁴C₁ chair conformation, with the acyl bond imposing steric constraints on the tricyclic benzindene core of treprostinil [1].
Analytical Technique | Key Findings |
---|---|
NMR | Anomeric proton: δ 5.6–6.0 ppm (β-configuration); Acyl migrants: δ 5.3–5.5 ppm |
Mass Spectrometry | [M-H]⁻ at m/z 565.6; Fragments: m/z 389.5 (treprostinil), m/z 175 (glucuronate) |
X-ray Crystallography | ⁴C₁ chair conformation of glucuronide; Steric hindrance at benzindene core |
The glucuronidation of treprostinil significantly alters its physicochemical behavior:
Property | Treprostinil Acyl-β-D-Glucuronide | Treprostinil |
---|---|---|
Molecular Weight | 566.6 g/mol | 390.5 g/mol |
Aqueous Solubility | >50 mg/mL | 0.0073 mg/mL |
logP | -1.2 (estimated) | 3.53 |
Plasma Protein Binding | >91% | >91% |
Half-life (pH 7.4) | 4–8 hours | 3–4 hours |
Metabolic Fate
Treprostinil acyl-β-D-glucuronide accounts for 10.2% of treprostinil’s excreted metabolites after subcutaneous administration, with renal clearance dominating its elimination [1]. This contrasts with:
Receptor Binding and Activity
While treprostinil activates prostacyclin (IP), DP1, and EP2 receptors (Kᵢ = 32 nM, 4.4 nM, and 3.6 nM, respectively), its acyl glucuronide shows no appreciable binding to these receptors due to steric blockade of the carboxylate group critical for receptor interaction [6] [1]. This loss of activity differentiates it from non-acyl glucuronides (e.g., morphine-6-glucuronide), which retain pharmacological effects.
Chemical Reactivity
Unlike nonsteroidal anti-inflammatory drug (NSAID) acyl glucuronides (e.g., diclofenac), treprostinil acyl-β-D-glucuronide exhibits low protein adduction potential. This reduced reactivity is attributed to the steric hindrance from its tricyclic core and the electron-donating nature of the alkyl side chain [1] [3].
Feature | Treprostinil Acyl-β-D-Glucuronide | Treprostinil | Epoprostenol |
---|---|---|---|
Primary Metabolic Route | Acyl glucuronidation (UGT1A3/2B7) | CYP2C8 oxidation (80%) | Hydrolysis |
Renal Excretion | 10.2% of dose | 0.19–3.7% | Not applicable |
Receptor Binding (Kᵢ) | None | IP: 32 nM; DP1: 4.4 nM; EP2: 3.6 nM | IP: 3.9 nM |
Protein Adduction Risk | Low | Not applicable | Not applicable |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: